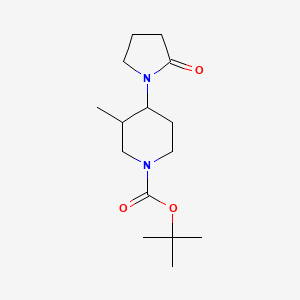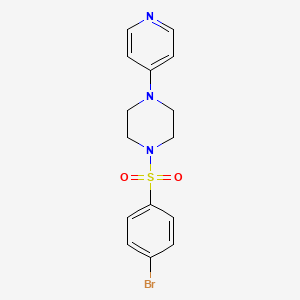![molecular formula C17H19N3O2 B7580600 1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B7580600.png)
1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as P4E, and it is a piperazine derivative that has been synthesized for research purposes.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of serotonin and dopamine in the brain, which can improve mood and reduce anxiety. Additionally, this compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone in lab experiments include its potential therapeutic applications and its ability to modulate neurotransmitter levels in the brain. However, the limitations of using this compound include its limited availability and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research of 1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone. These include:
1. Further investigation of its mechanism of action to fully understand its therapeutic potential.
2. Development of new derivatives of this compound with improved pharmacological properties.
3. Exploration of its potential applications in the treatment of other diseases such as Parkinson's disease and Alzheimer's disease.
4. Investigation of its potential as a diagnostic tool for cancer.
5. Development of new synthetic routes for the production of this compound to improve its availability for research purposes.
Conclusion:
1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone is a chemical compound that has shown potential as a therapeutic agent in various scientific research studies. Its mechanism of action is not fully understood, but it is believed to modulate the levels of neurotransmitters in the brain. This compound has several advantages and limitations for use in lab experiments, and there are several future directions for its research. Further investigation of this compound may lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of 1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone involves the reaction of 4-(1H-pyrrol-1-yl)benzaldehyde with piperazine in the presence of acetic anhydride. The resulting product is then treated with ethyl chloroformate to yield the final compound, P4E.
Scientific Research Applications
1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone has been used in various scientific research studies, including drug discovery and development, neuroscience, and cancer research. This compound has shown potential as a therapeutic agent for the treatment of various diseases, including depression, anxiety, and cancer.
properties
IUPAC Name |
1-[4-(4-pyrrol-1-ylbenzoyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-14(21)18-10-12-20(13-11-18)17(22)15-4-6-16(7-5-15)19-8-2-3-9-19/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRMNJOOHXERNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


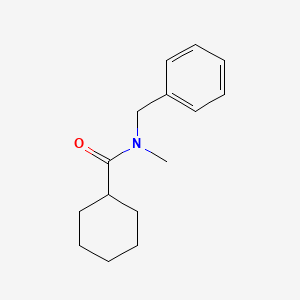
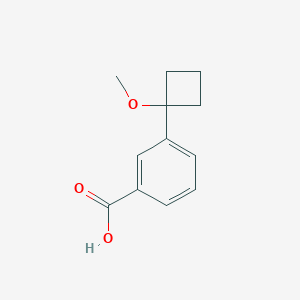

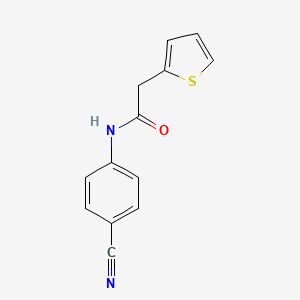
![1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580549.png)

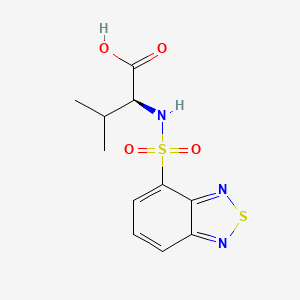
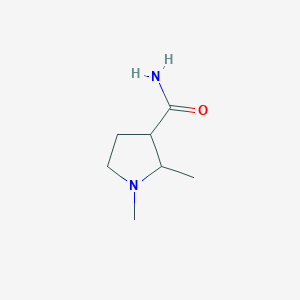

![Methyl 3-tert-butyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B7580577.png)
